molecular formula C14H7Cl2FN2OS B14153714 N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide CAS No. 912770-33-3

N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide

Cat. No.: B14153714
CAS No.: 912770-33-3
M. Wt: 341.2 g/mol
InChI Key: AQMAOYGROZXBGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative.

    Fluorination: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent like potassium fluoride.

    Amidation: The final step involves the formation of the amide bond between the benzothiazole derivative and 2-fluorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine and fluorine atoms in the compound can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium fluoride in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide
  • N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide
  • N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Uniqueness

N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical stability and biological activity. The combination of these halogens in the benzothiazole scaffold provides distinct physicochemical properties, making it a valuable compound for various applications.

Properties

CAS No.

912770-33-3

Molecular Formula

C14H7Cl2FN2OS

Molecular Weight

341.2 g/mol

IUPAC Name

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide

InChI

InChI=1S/C14H7Cl2FN2OS/c15-7-5-9(16)12-11(6-7)21-14(18-12)19-13(20)8-3-1-2-4-10(8)17/h1-6H,(H,18,19,20)

InChI Key

AQMAOYGROZXBGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3Cl)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.